3-(1H-pyrrol-1-yl)benzonitrile

Photophysics Charge Transfer Fluorescent Probes

Researchers developing CNS-penetrant kinase inhibitors often struggle to source meta-substituted N-aryl pyrrole building blocks with predictable electronic properties and reliable purity. PP3C directly addresses this gap: • Enhanced charge-transfer dipole moment (15 D) enables solvatochromic fluorescent probes for ratiometric microenvironment polarity sensing. • LogP 2.8 & TPSA 28.7 Ų meet CNS drug-likeness criteria; preliminary JAK2/FLT3 kinase inhibition IC50 0.8-5 μM. • Consistent ≥95% purity with full quality assurance; serves as precursor to 3-(2-formylpyrrol-1-yl)benzonitrile (CAS 209958-45-2) for library construction.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 175134-98-2
Cat. No. B065374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrrol-1-yl)benzonitrile
CAS175134-98-2
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC=CC(=C2)C#N
InChIInChI=1S/C11H8N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h1-8H
InChIKeyXXKIAELSMMDZRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Pyrrol-1-yl)benzonitrile Overview


3-(1H-Pyrrol-1-yl)benzonitrile, also designated N-(3-cyanophenyl)pyrrole or PP3C, is a heterocyclic aromatic compound (C11H8N2, MW 168.19 g/mol) in which a pyrrole ring is N-linked to a benzonitrile moiety at the meta position [1]. It is commercially available at purities of 95% or greater and serves as a versatile intermediate for constructing kinase-focused libraries, fluorescent probes, and functional materials.

PP3C: Meta-Substitution Advantage


The position of the nitrile substituent on the phenyl ring fundamentally dictates the electronic structure of N-phenylpyrroles. Direct photophysical comparison demonstrates that the meta-cyano configuration (PP3C) induces a distinct intramolecular charge transfer (ICT) state dipole moment and a unique charge reversal in the locally excited (LE) state relative to both the parent N-phenylpyrrole (PP) and the para-cyano isomer (PP4C) [1]. These differences are critical in applications where excited-state properties govern function, such as fluorescence sensing, optoelectronic materials, or conformation-specific probe design.

PP3C: Key Differentiation Evidence


Increased ICT Dipole Moment vs. Parent Pyrrole

Thermochromic analysis in diethyl ether and alkyl nitriles relative to DMABN (17 D) yields an ICT dipole moment μe(ICT) of 15 D for PP3C, identical to the para isomer PP4C but 2 D larger than the 13 D of the parent N-phenylpyrrole (PP) [1]. This quantitative difference demonstrates that the cyano group enhances charge separation in the excited state, while meta linkage provides a distinct ground-state dipole orientation that differs from the para isomer.

Photophysics Charge Transfer Fluorescent Probes

PP3C Charge Reversal in LE State

Photophysical analysis reveals that in the locally excited (LE) state of PP3C, a charge reversal occurs where a positive charge resides on the pyrrole moiety, whereas in N-phenylpyrrole (PP) and N-(4-methylphenyl)pyrrole (PP4M) a negative charge remains on the pyrrole [1]. This inversion is not observed for the para-cyano isomer PP4C, indicating that the meta-cyano group uniquely alters the electronic configuration of the LE state.

Excited-State Dynamics Charge Distribution Fluorescence Mechanism

CNS Drug-Likeness Profile of Meta-Pyrrole Benzonitrile

Computed physicochemical descriptors for PP3C include an XLogP3 of 2.8 and a topological polar surface area (TPSA) of 28.7 Ų [1]. The ortho- and para-cyano isomers share identical LogP and TPSA values due to symmetry, but the meta configuration introduces a distinct dipole vector (ground-state dipole moment orientation) that influences molecular recognition and solubility compared to the linear para isomer. This profile aligns with standard CNS drug-likeness filters (LogP 1–5, TPSA < 90 Ų), supporting its use as a fragment in CNS-targeted library design.

Physicochemical Properties Drug-Likeness CNS Penetration

PP3C: Key Applications


Fluorescent Polarity Probe Design

The enhanced charge-transfer dipole moment (15 D vs 13 D for unsubstituted PP) enables the design of fluorescent probes with pronounced solvatochromic shifts, allowing ratiometric detection of microenvironment polarity in biological membranes or protein binding pockets [1].

Charge-Transfer Mechanism Studies

PP3C serves as a model compound for investigating excited-state charge redistribution mechanisms. The meta-cyano-induced charge reversal in the LE state provides an experimental observable for testing theoretical models such as TICT (twisted intramolecular charge transfer) or PICT (planar intramolecular charge transfer) [1].

CNS Fragment Library Design

With a LogP of 2.8 and TPSA of 28.7 Ų, PP3C meets CNS drug-likeness criteria [2]. When combined with preliminary kinase inhibition data (reported IC50 range 0.8–5 μM against JAK2 and FLT3 in some studies), it serves as a meta-substituted pyrrole fragment for CNS-penetrant kinase inhibitor development.

Synthetic Intermediate for Meta-Specific Bioactives

The commercial availability at 95% purity and its established use as a precursor to 3-(2-formylpyrrol-1-yl)benzonitrile (CAS 209958-45-2) make PP3C a reliable building block for preparing meta-substituted N-aryl pyrrole libraries where the substitution pattern is critical for biological target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-pyrrol-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.